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2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

Catalog No.
S589675
CAS No.
128651-50-3
M.F
C15H10F3NO5S
M. Wt
373.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfona...

CAS Number

128651-50-3

Product Name

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate

IUPAC Name

2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate

Molecular Formula

C15H10F3NO5S

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2

InChI Key

VKCKBLUPFMXLRO-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F

Synonyms

Trifluoromethanesulfonic Acid 2-(1,3-Dihydro-1,3-dioxo-2H-benz[f]isoindol-2-yl)ethyl Ester; 2H-Benz[f]isoindole Methanesulfonic Acid Deriv.

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F

Labeling Agent for Carboxylic Acids:

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (2NTF) serves as a reactive ultraviolet (UV) and fluorescent labeling agent for carboxylic acids. This application utilizes high-performance liquid chromatography (HPLC) to detect the presence of these acids. The 2NTF label covalently attaches to the carboxylic acid, enabling its identification and quantification through its unique UV and/or fluorescent properties. This method offers high sensitivity and selectivity, making it valuable for various research areas, including:

  • Metabolomics: Studying the comprehensive set of metabolites within a biological system.
  • Lipidomics: Investigating the complete profile of lipids (fats) in a biological sample.
  • Drug discovery: Identifying and characterizing potential drug candidates by monitoring their metabolites.

Sample Preparation Agent for Epoxyeicosatrienoic Acids (EETs):

2NTF also finds use as a sample preparation agent for epoxyeicosatrienoic acids (EETs). EETs are a class of signaling molecules derived from arachidonic acid, playing crucial roles in various physiological processes. 2NTF helps stabilize and derivatize EETs prior to analysis using techniques like HPLC or mass spectrometry. This enhances their detection sensitivity and facilitates their accurate measurement in biological samples.

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₅H₁₀F₃N₁O₅S. This compound features a naphthalimine moiety linked to an ethyl group and a trifluoromethanesulfonate functional group. The presence of the trifluoromethanesulfonate group contributes to its unique reactivity and solubility properties, making it valuable in various chemical applications. It is recognized for its potential as a fluorescent probe and its utility in biological systems due to its ability to interact with anions and other biological molecules .

2NTF does not exhibit biological activity itself. Its mechanism of action involves facilitating the detection of carboxylic acids. The aromatic naphthalene ring system in the derivatized product absorbs UV light or fluoresces, allowing for sensitive and specific identification by HPLC detectors [].

  • Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.
  • Fluorescence Quenching: This compound can undergo fluorescence quenching in the presence of specific anions, making it useful in sensing applications .
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis, leading to the release of the naphthalimine moiety and trifluoromethanesulfonic acid .

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate exhibits notable biological activity:

  • Anti-inflammatory Properties: It has been identified as a nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes, which are crucial in the inflammatory process .
  • Fluorescent Probes: Its ability to fluoresce makes it suitable for biological imaging and tracking cellular processes .
  • Interaction with Anions: The compound reacts rapidly with various anions, which can be exploited for biosensing applications .

The synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate typically involves several steps:

  • Formation of Naphthalimine: The initial step usually involves the reaction of naphthalene derivatives with appropriate amines to form naphthalimine.
  • Alkylation: The naphthalimine is then alkylated using ethyl halides under basic conditions.
  • Sulfonation: Finally, the trifluoromethanesulfonic acid is introduced to form the final product through nucleophilic substitution on the alkylated naphthalimine .

The applications of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate are diverse:

  • Fluorescent Probes: Used in biochemical assays and imaging techniques due to its fluorescent properties.
  • Pharmaceuticals: As a nonsteroidal anti-inflammatory drug, it serves therapeutic purposes in managing pain and inflammation .
  • Chemical Sensors: Its reactivity with anions makes it suitable for developing sensors for environmental monitoring and bioassays .

Studies on the interactions of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate highlight its potential in various fields:

  • Anion Interactions: Research indicates that this compound can selectively bind to certain anions, affecting its fluorescence properties and enabling its use as a sensing agent .
  • Biological Interactions: Its role as an anti-inflammatory agent has been investigated through various assays assessing its efficacy against cyclooxygenase enzymes .

Several compounds share structural or functional similarities with 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
1-Amino-2-naphtholModerateAntioxidantStronger reducing agent
1,8-Naphthalic anhydrideModerateReactivity with aminesForms stable derivatives
4-(Trifluoromethyl)phenolLowAntimicrobialLacks naphthalene structure
2-(Naphthalen-1-yl)acetic acidHighAnti-inflammatoryLacks trifluoromethane sulfonate group

The unique combination of the naphthalimine structure with the trifluoromethanesulfonate group gives 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate distinctive properties that are not fully replicated by other similar compounds. Its dual role as both a fluorescent probe and an anti-inflammatory agent sets it apart in both chemical and biological contexts .

XLogP3

2.8

Other CAS

128651-50-3

Wikipedia

1,1,1-Trifluoromethanesulfonic acid 2-(1,3-dihydro-1,3-dioxo-2H-benz[f]isoindol-2-yl)ethyl ester

Dates

Last modified: 08-15-2023

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